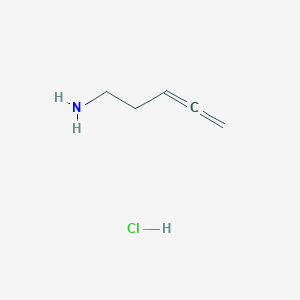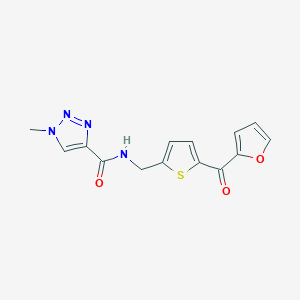![molecular formula C21H18N2O4S B2695788 3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide CAS No. 622355-49-1](/img/structure/B2695788.png)
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Descripción general
Descripción
3-(5-cinnamylidene-2,4-dioxo-3-thiazolidinyl)-N-(4-hydroxyphenyl)propanamide is an anilide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: Synthesis can start from thiazolidine-2,4-dione, which undergoes a Knoevenagel condensation with cinnamaldehyde in the presence of a base, followed by acylation with 4-hydroxyphenylpropanoic acid and coupling with propanoic anhydride.
Reaction Conditions: Typical conditions may include temperatures of 50-80°C and solvents such as dichloromethane or ethanol, under an inert atmosphere.
Industrial Production Methods:
Large-scale production may involve continuous flow synthesis to optimize reaction times and yields. Techniques like microwave-assisted synthesis or ultrasonic reactions might be used to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidative reactions using reagents like PCC (Pyridinium chlorochromate) or hydrogen peroxide.
Reduction: The double bonds can be hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions may occur at the phenyl ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane, or hydrogen peroxide in methanol.
Reduction: Hydrogen gas in the presence of Pd/C in ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Corresponding quinones and acids.
Reduction: Saturated alkanes.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for complex organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to the thiazolidine-2,4-dione core, which is known to interact with PPARγ (Peroxisome proliferator-activated receptor gamma).
Medicine: Potential therapeutic uses as anti-diabetic agents because of its structural similarity to thiazolidinediones.
Industry: Application in the development of polymers and materials due to the presence of multiple reactive functional groups.
Mecanismo De Acción
Effects Mechanism: The compound may act by binding to nuclear receptors such as PPARγ, modulating gene expression and influencing glucose and lipid metabolism.
Molecular Targets and Pathways:
Targets: PPARγ, NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).
Pathways: Involvement in anti-inflammatory pathways and metabolic regulation.
Comparación Con Compuestos Similares
Rosiglitazone, Pioglitazone, Troglitazone.
Propiedades
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-11-9-16(10-12-17)22-19(25)13-14-23-20(26)18(28-21(23)27)8-4-7-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,22,25)/b7-4+,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXMXBBJJJNVPV-DFBITEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


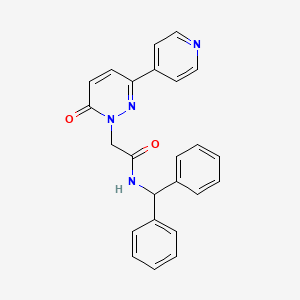
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2695711.png)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2695712.png)
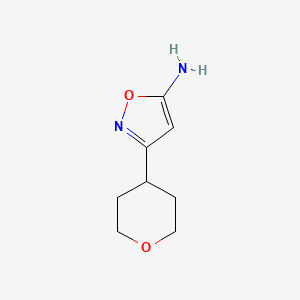
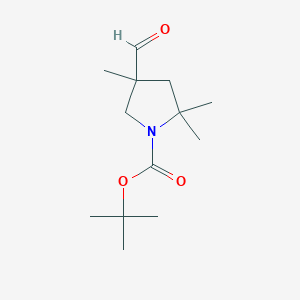

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate](/img/structure/B2695719.png)
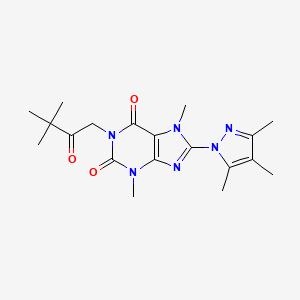
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)
